molecular formula C16H15N5O2S B11775627 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11775627
M. Wt: 341.4 g/mol
InChI Key: MMAXTEPIWQVBBI-UHFFFAOYSA-N
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Description

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitroaniline with formaldehyde and phenylhydrazine to form the triazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, formaldehyde, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further modified for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biological pathways. The nitro and amino groups play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroaniline: Shares the nitro and amino groups but lacks the triazole ring.

    4-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the nitro and amino groups.

Uniqueness

The unique combination of the triazole ring with nitro and amino groups in 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(2-methyl-5-nitroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-11-7-8-13(21(22)23)9-14(11)17-10-15-18-19-16(24)20(15)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,24)

InChI Key

MMAXTEPIWQVBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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